4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Description
The compound 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide features a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and a butanamide linker terminating in a 5-methyl-1,3,4-thiadiazol-2-yl moiety. Pyridazinone derivatives are known for their pharmacological relevance, including anti-inflammatory and anticancer activities, while the 1,3,4-thiadiazole group is associated with antimicrobial and enzyme-inhibitory properties .
For example, pyridazinone derivatives are often synthesized via cyclization of hydrazides or through coupling reactions using activating agents like cesium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide) .
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-20-21-18(27-12)19-16(24)7-4-10-23-17(25)9-8-15(22-23)13-5-3-6-14(11-13)26-2/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZXAXYMJWFCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.471 g/mol |
| LogP | 4.0126 |
| Polar Surface Area | 60.653 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structure includes a pyridazine core and a thiadiazole moiety, which are known to contribute to various pharmacological activities.
Anticancer Activity
Research has shown that derivatives of pyridazines and thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the anticancer properties of similar compounds, it was found that:
- Cytotoxicity : The compound demonstrated notable cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values suggesting effective inhibition of cell proliferation .
- Mechanism of Action : The proposed mechanism involves the modulation of apoptosis-related proteins (caspases) and cell cycle regulators, indicating a potential pathway for inducing programmed cell death in cancer cells .
Case Study: MCF-7 and MDA-MB-231 Cell Lines
A comparative study demonstrated that compounds with a methoxyphenyl substituent exhibited higher anticancer activity than those without. The results indicated that the presence of the methoxy group significantly enhanced the interaction with cellular targets involved in apoptosis .
Antimicrobial Activity
In addition to anticancer properties, the compound's potential antimicrobial activity has been explored. Pyridazine derivatives are known for their antibacterial and antifungal effects:
- Antibacterial Properties : Compounds similar to this one have shown efficacy against various bacterial strains, indicating a broad spectrum of antimicrobial activity .
- Mechanism : The antimicrobial effect is believed to stem from interference with bacterial cell wall synthesis and inhibition of enzymatic activity essential for bacterial survival .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin) | Inhibits osteoclast differentiation | Not specified |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | Cytotoxic against lung (A549), skin (SK-MEL-2) cancers | IC50 = 4.27 |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl) | Anticancer activity across multiple cell lines | Not specified |
This table highlights the diverse biological activities associated with compounds containing similar structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison
Key Analog : 4-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
This compound (described in ) shares the following features with the target molecule:
- A thiadiazole moiety (5-methyl-1,3,4-thiadiazol-2-yl group).
- A butanamide linker connecting the heterocyclic core to the thiadiazole.
Critical Differences :
Heterocyclic Core: Target Compound: Pyridazinone (6-membered ring with two adjacent nitrogen atoms). Analog: Pyrimidinone (6-membered ring with nitrogen atoms at positions 1 and 3).
Aromatic Substituent :
- Target Compound : 3-Methoxyphenyl (meta-substitution).
- Analog : 4-Ethoxyphenyl (para-substitution with a longer ethoxy chain).
The para-substitution in the analog may improve steric accessibility for target binding, while the ethoxy group could enhance lipophilicity compared to methoxy .
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What methodological approaches are recommended to optimize the synthesis yield of this compound?
To enhance synthesis efficiency, researchers should systematically vary reaction parameters such as solvent polarity, catalyst loading, and reaction duration. For instance, using polar aprotic solvents like DMF (as in ) and adjusting stoichiometric ratios of intermediates (e.g., K₂CO₃ as a base) can improve yields. Purification steps, such as recrystallization from ethanol (as described in ), should be optimized to minimize byproduct formation. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and final product purity .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?
A combination of ¹H/¹³C NMR (to verify aromatic and aliphatic proton environments), IR spectroscopy (to confirm functional groups like amides or thiadiazole rings), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography (as in ) can resolve ambiguities in stereochemistry or bond connectivity. Cross-referencing spectral data with structurally analogous compounds, such as pyrazoline derivatives (), strengthens validation.
Q. How can researchers ensure purity and reproducibility in batch synthesis?
Employ orthogonal purity assessment methods: HPLC with UV detection (≥95% purity threshold), elemental analysis (C, H, N content within ±0.4% of theoretical values), and melting point consistency. Reproducibility requires strict control of anhydrous conditions, inert atmospheres (e.g., N₂), and calibrated equipment. Documentation of reaction parameters (e.g., temperature gradients, stirring rates) is critical for batch-to-batch consistency.
Advanced Research Questions
Q. What experimental design strategies are optimal for evaluating pharmacokinetic properties in preclinical models?
Adopt a randomized block design with split-split plots () to test variables like dose regimens, administration routes (oral vs. intravenous), and biological matrices (plasma, tissues). Use LC-MS/MS for quantitation of parent compound and metabolites. In vivo studies should include at least four replicates to account for inter-subject variability, while in vitro assays (e.g., microsomal stability) should use pooled samples to minimize donor-specific effects.
Q. How should contradictions in biological activity data across assays be addressed?
Discrepancies may arise from differences in cell lines, assay endpoints (e.g., IC₅₀ vs. EC₅₀), or compound solubility. Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Reassess purity via DSC (differential scanning calorimetry) to rule out polymorphic interference. Cross-reference with structurally similar compounds, such as triazolo-pyridazine derivatives (), to identify structure-activity trends.
Q. What methodologies are suitable for studying environmental fate and degradation pathways?
Design laboratory-scale biodegradation studies under controlled conditions (pH, temperature, microbial consortia) to identify primary degradation products. Use high-resolution LC-QTOF-MS to detect transient metabolites. Environmental persistence can be modeled via OECD 307 guidelines (soil half-life) or QSAR predictions for aquatic toxicity. Include abiotic controls (e.g., hydrolysis under UV light) to differentiate biotic vs. abiotic degradation.
Q. How can structure-activity relationships (SAR) be elucidated for the thiadiazole and pyridazinyl moieties?
Synthesize analogs with systematic substitutions (e.g., replacing 5-methyl-1,3,4-thiadiazole with 1,2,4-triazole) and compare bioactivity profiles. Molecular docking studies (as in ) against target proteins (e.g., kinases or receptors) can highlight critical binding interactions. Correlate electronic properties (Hammett σ values) of substituents with activity trends, leveraging data from benzothiazole derivatives () as benchmarks.
Data Presentation Guidelines
- Tables : Include comparative data (e.g., synthesis yields under varying conditions, IC₅₀ values across assays) with statistical significance (p-values).
- Figures : Use crystallographic diagrams () for structural insights and dose-response curves for pharmacological data.
- References : Prioritize peer-reviewed journals and avoid commercial databases (e.g., BenchChem).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
